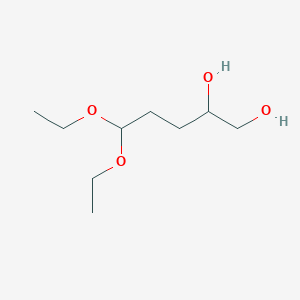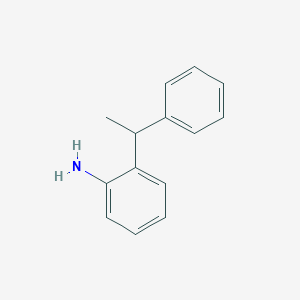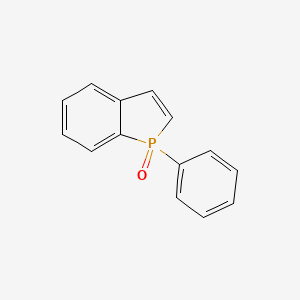
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is a heterocyclic organic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms and substituted with a methyl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- can be achieved through several methods One common approach involves the reduction of pyridine derivatives using hydrogenation catalysts under specific conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity. The methylthio group is introduced in a subsequent step using thiol reagents under controlled conditions to prevent over-reduction or unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the pyridine ring or reduce the methylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thiol reagents, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyridine derivatives, thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cellular signaling, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the methylthio group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.
Pyridazine and Pyridazinone Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25355-53-7 |
|---|---|
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
1-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13NS/c1-8-6-4-3-5-7(8)9-2/h5H,3-4,6H2,1-2H3 |
Clave InChI |
PRUSODCRFVXLTM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
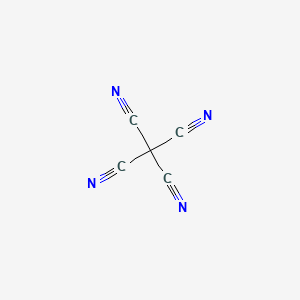
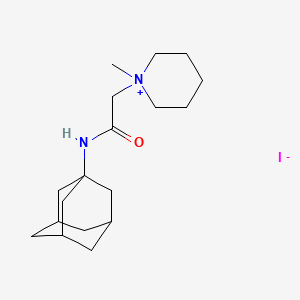
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
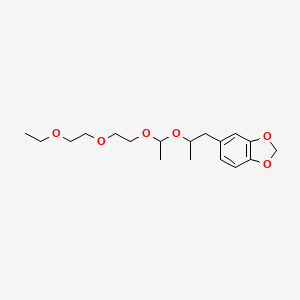
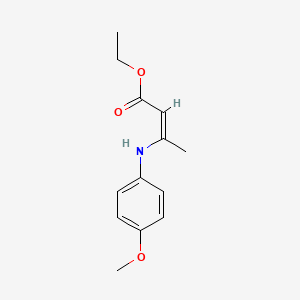
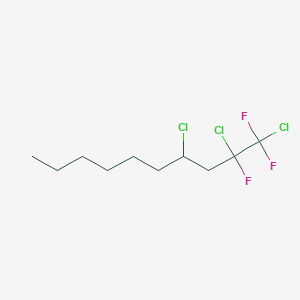
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

